Methyl 4-(2-methoxy-2-oxoethoxy)-3-nitrobenzoate
Overview
Description
Methyl 4-(2-methoxy-2-oxoethoxy)-3-nitrobenzoate is an organic compound with the molecular formula C12H13NO7 It is a derivative of benzoic acid and contains both ester and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-methoxy-2-oxoethoxy)-3-nitrobenzoate typically involves the esterification of 4-hydroxy-3-nitrobenzoic acid with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at elevated temperatures (around 65°C) for an extended period (24 hours). The product is then purified through extraction and recrystallization .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize by-products and ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-methoxy-2-oxoethoxy)-3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Various nucleophiles such as amines or thiols.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products Formed
Reduction: Methyl 4-(2-methoxy-2-oxoethoxy)-3-aminobenzoate.
Substitution: Depending on the nucleophile, products like methyl 4-(2-methoxy-2-oxoethoxy)-3-(substituted)benzoate.
Hydrolysis: 4-(2-methoxy-2-oxoethoxy)-3-nitrobenzoic acid and methanol.
Scientific Research Applications
Methyl 4-(2-methoxy-2-oxoethoxy)-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical reactions.
Biology: Potential use in the development of new pharmaceuticals due to its structural similarity to biologically active compounds.
Medicine: Research into its potential as a prodrug, where it can be metabolized into an active drug within the body.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-(2-methoxy-2-oxoethoxy)-3-nitrobenzoate depends on its specific application. In biological systems, it may act as a prodrug, where it is metabolized into an active form that interacts with specific molecular targets. The nitro group can undergo bioreduction to form an amino group, which can then participate in various biochemical pathways. The ester group can be hydrolyzed to release the active carboxylic acid, which may interact with enzymes or receptors.
Comparison with Similar Compounds
Methyl 4-(2-methoxy-2-oxoethoxy)-3-nitrobenzoate can be compared with other similar compounds such as:
Methyl 4-hydroxy-3-nitrobenzoate: Lacks the 2-methoxy-2-oxoethoxy group, making it less versatile in chemical reactions.
Methyl 4-(2-methoxy-2-oxoethoxy)benzoate: Lacks the nitro group, which reduces its potential for bioreduction and subsequent biochemical activity.
Methyl 3-nitrobenzoate: Lacks both the 2-methoxy-2-oxoethoxy and 4-hydroxy groups, making it less reactive and versatile.
The unique combination of functional groups in this compound makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 4-(2-methoxy-2-oxoethoxy)-3-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO7/c1-17-10(13)6-19-9-4-3-7(11(14)18-2)5-8(9)12(15)16/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBJTLAPMLAEFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589530 | |
Record name | Methyl 4-(2-methoxy-2-oxoethoxy)-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30589530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83785-14-2 | |
Record name | Methyl 4-(2-methoxy-2-oxoethoxy)-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30589530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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